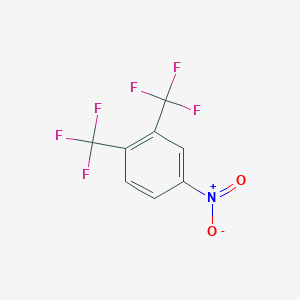

4-Nitro-1,2-bis(trifluoromethyl)benzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitro-1,2-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)5-2-1-4(15(16)17)3-6(5)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNGVSKFAUEJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371176 | |

| Record name | 4-nitro-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1978-20-7 | |

| Record name | 4-nitro-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Reduction of the Nitro Group

The nitro group of 4-Nitro-1,2-bis(trifluoromethyl)benzene can be selectively reduced to an amino group, a key transformation for synthesizing various derivatives. This reduction is typically achieved through catalytic hydrogenation. Noble metal catalysts like palladium (Pd) and platinum (Pt), often supported on carbon (Pd/C, Pt/C), are highly effective. nih.gov The reaction mechanism generally follows the Haber pathway, which involves the sequential hydrogenation of the nitro group to nitroso, hydroxylamino, and finally amino functionalities on the catalyst surface. nih.gov

Non-noble metal catalysts, including those based on nickel (Ni) and copper (Cu), have also been developed as more cost-effective alternatives. nih.govsemanticscholar.org The efficiency and selectivity of these catalysts can be influenced by the support material and the presence of bimetallic formulations, which can enhance H₂ dissociation and the specific steps of the reduction pathway. nih.gov For instance, studies on the reduction of 4-nitrophenol, a related compound, show that the catalytic activity is highly dependent on the size and dispersion of the metal nanoparticles on the support. nih.gov

Catalytic C F Bond Functionalization

The trifluoromethyl groups are generally unreactive, but their C-F bonds can be activated using specialized catalytic systems. Photoredox catalysis has emerged as a powerful method for the selective hydrodefluorination or defluoroalkylation of trifluoromethylarenes. nih.govrsc.org In a typical photoredox cycle, a photocatalyst, upon irradiation with visible light, enters an excited state. nih.govacs.org This excited catalyst can then engage in a single-electron transfer (SET) with the trifluoromethylarene to generate a radical anion. rsc.orgscispace.com This intermediate can then expel a fluoride (B91410) ion to form a difluorobenzyl radical, which can be trapped by a hydrogen atom donor or other reagents. nih.gov

The choice of solvent is critical in these systems. For example, a mixture of 1,2-dichloroethane (B1671644) (DCE) and DMSO was found to be effective in the organophotoredox hydrodefluorination of electron-deficient trifluoromethylarenes. acs.org In palladium-catalyzed defluorinative reactions, solvents like THF were found to be superior to MeCN, likely due to better solubility of the catalyst and base. nih.gov

| Reaction Type | Catalyst System | Typical Solvent | Mechanistic Role of Catalyst |

|---|---|---|---|

| Nitro Group Reduction | Pd/C, Pt/C, Ni, Cu | Ethanol, Methanol (B129727), Ethyl Acetate | Adsorbs H₂ and nitroarene; facilitates stepwise hydrogenation |

| Hydrodefluorination (C-F Activation) | Organic Photocatalyst (e.g., Phenoxazine deriv.) + HAD | DCE/DMSO | Mediates single-electron transfer to form ArCF₃ radical anion |

| Defluoroalkylation (C-F Activation) | Photoexcited Palladium Complex | THF | Combines photocatalysis with palladium catalytic cycle for C-C bond formation |

HAD: Hydrogen Atom Donor

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insight into the reaction mechanisms involving 4-Nitro-1,2-bis(trifluoromethyl)benzene and related compounds. These studies can elucidate the geometries of transition states, calculate reaction energy barriers, and explain the origins of selectivity. escholarship.org

For SNAr reactions, computational models can map the potential energy surface, confirming the structure of the Meisenheimer complex and rationalizing the influence of solvents through implicit solvent models (like the SMD model). nih.gov In catalytic reactions, DFT calculations can help understand catalyst-substrate interactions, such as the π-π stacking between a palladium-phosphine complex and an aromatic substrate, which can stabilize key intermediates. nih.govescholarship.org Furthermore, computational analysis can predict the reduction potentials of substrates, aiding in the rational design of photoredox catalytic systems. nih.gov These theoretical models are crucial for interpreting experimental observations and designing more efficient and selective chemical transformations. scielo.br

Reactivity and Transformation Pathways of 4 Nitro 1,2 Bis Trifluoromethyl Benzene

Reduction Reactions of the Nitro Group in Trifluoromethylated Aromatics

The reduction of the nitro group on aromatic rings is a fundamental transformation in organic synthesis. For trifluoromethylated nitroaromatics, this reaction is of particular interest for the synthesis of fluorinated anilines, which are valuable building blocks. Recent advances have focused on developing mild and selective reduction methods.

The use of simple, bench-stable iron(salen) complexes has emerged as an effective method for the reduction of nitro compounds under mild conditions. cam.ac.uknih.gov Research has demonstrated that a [Fe(salen)₂]-μ-oxo precatalyst can facilitate the reduction of a wide array of nitro aromatics and aliphatics at room temperature. nih.govcardiff.ac.uk

Mechanistic studies indicate that the precatalyst is activated by the borane (B79455) reductant to generate a key catalytic intermediate, an on-cycle iron hydride species. cam.ac.uknih.gov This reactive iron hydride is responsible for the subsequent reduction of the nitro group. cam.ac.uk

A significant advantage of the iron(salen) catalytic system is the ability to achieve chemo-selectivity by modifying the reducing agent. cam.ac.uknih.gov While highly active reductants like pinacol (B44631) borane (HBpin) can lead to the reduction of both the nitro group and other sensitive functionalities like carbonyls, switching to a less active reductant allows for selective transformation. nih.govacs.org

Specifically, by replacing HBpin with phenyl silane (B1218182) (H₃SiPh), it is possible to chemoselectively reduce the nitro group while leaving a carbonyl group, such as an aldehyde, intact. cam.ac.uknih.govnih.govcardiff.ac.uk This selectivity is attributed to the milder reducing power of phenyl silane compared to pinacol borane under these catalytic conditions. nih.govacs.org While the reaction with H₃SiPh is slower, requiring heating (e.g., to 50 °C for 16 hours), it provides a valuable tool for syntheses where preserving carbonyl functionality is crucial. acs.org

| Reductant | Selectivity | Typical Conditions | Outcome |

|---|---|---|---|

| Pinacol borane (HBpin) | Low | Room Temperature, 10 min | Reduces both nitro and carbonyl groups. nih.govacs.org |

| Phenyl silane (H₃SiPh) | High | 50 °C, 16 h | Selectively reduces nitro group, retains carbonyl functionality. cam.ac.uknih.govacs.org |

The reduction of aromatic nitro compounds to the corresponding primary amines is a stepwise process that proceeds through intermediate species. Mechanistic studies, including kinetics, electron paramagnetic resonance (EPR), and mass spectrometry, have provided insight into this pathway. cam.ac.uknih.gov

In the iron(salen) catalyzed reduction, evidence points to the formation of a nitroso intermediate (Ar-N=O). cam.ac.uknih.govcardiff.ac.uk The catalytic cycle involves the transfer of a hydride from the iron-hydride species to the nitro compound, which leads to the release of the nitroso intermediate. acs.org Further investigations using nitrosobenzene (B162901) as the starting material confirmed that it is a short-lived intermediate that does not accumulate during the reaction. cardiff.ac.uk The second half-cycle of the reduction involves the transfer of another hydride to the nitroso species. cardiff.ac.uk

Generally, the reduction of nitroaromatics can also proceed through a subsequent N-hydroxylamine intermediate (Ar-NH-OH) before the final amine is formed. researchgate.netnih.gov Studies on the reduction of nitrosobenzenes and N-hydroxylanilines have shown that their reactivity is influenced by substituents on the aromatic ring. nih.gov For nitrosobenzenes, electron-withdrawing groups in the para position were found to increase the rate of reduction. nih.gov Conversely, for N-hydroxylanilines, electron-withdrawing groups in the para position decreased their rate of reduction. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for compounds like 4-Nitro-1,2-bis(trifluoromethyl)benzene. The aromatic ring, being highly electron-deficient due to the -NO₂ and -CF₃ groups, is activated towards attack by nucleophiles. nih.govwikipedia.org This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile, typically proceeding through an addition-elimination mechanism. nih.gov

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The presence of strong electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and thus facilitating the reaction. wikipedia.orglibretexts.org

Aromatic compounds activated by nitro and trifluoromethyl groups readily react with amine nucleophiles. The general SNAr mechanism involves the addition of the amine to the electron-deficient ring, followed by the elimination of a leaving group. youtube.com A closely related compound, 4-trifluoromethyl-2-nitro-1-fluorobenzene, has been shown to undergo an SNAr reaction with benzylamine. researchgate.net In this reaction, the fluorine atom acts as the leaving group and is displaced by the amine nucleophile. researchgate.net

The rate of these reactions is dependent on the strength of the nucleophile. nih.gov In studies involving the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various para-substituted anilines, the second-order rate constant was observed to increase as the substituent on the aniline (B41778) changed from an electron-withdrawing group to an electron-donating group, indicating that stronger nucleophiles lead to faster rates. nih.gov

The presence and position of substituents on the aromatic ring have a profound effect on the SNAr reaction's feasibility and outcome. Electron-withdrawing groups are essential for activating the ring towards nucleophilic attack. wikipedia.orgyoutube.com Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) withdraw electron density from the ring, making it more electrophilic. nih.govlibretexts.org

These groups exert their activating effect most strongly when located at the ortho and/or para positions relative to the leaving group. libretexts.org This is because they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org A substituent in the meta position, however, does not provide this resonance stabilization for the carbanion intermediate. libretexts.org

In the case of this compound, the nitro group and the two trifluoromethyl groups collectively create a highly electron-poor aromatic system, making it an excellent substrate for SNAr reactions, assuming a suitable leaving group is present in one of the other positions. The mechanism for less basic nucleophiles is typically a polar SNAr pathway, while more basic nucleophiles can sometimes induce a change in mechanism to a single electron transfer (SET) pathway. nih.gov

| Substituent Type | Effect on Ring | SNAr Reactivity | Favored Positions | Reason |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Deactivates for EAS, Activates for SNAr. libretexts.org | Increases | Ortho, Para. libretexts.org | Stabilizes the negative charge of the Meisenheimer complex via resonance. wikipedia.orglibretexts.org |

| Electron-Donating (e.g., -OH, -OR) | Activates for EAS, Deactivates for SNAr | Decreases | N/A | Destabilizes the negatively charged intermediate. |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions. This reduced reactivity is a direct consequence of the powerful electron-withdrawing effects of the nitro (-NO₂) group and the two trifluoromethyl (-CF₃) groups. Both substituent types pull electron density away from the aromatic ring through inductive and resonance effects, making it less nucleophilic and therefore less susceptible to attack by electrophiles.

The trifluoromethyl group is strongly deactivating due to the high electronegativity of the fluorine atoms, which creates a strong inductive withdrawal of electron density from the ring. Similarly, the nitro group deactivates the ring through both a strong inductive effect and a resonance effect, where the positive charge on the nitrogen atom withdraws electron density from the ortho and para positions.

In the hypothetical case of an electrophilic attack, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both the nitro group and the trifluoromethyl groups are meta-directors. Therefore, any potential electrophilic substitution would be directed to the positions meta to these groups. Given the substitution pattern of this compound, the potential sites for substitution are C-5 and C-6. However, the severe deactivation of the ring makes such reactions highly unlikely under standard electrophilic aromatic substitution conditions.

Reactions such as Friedel-Crafts alkylation and acylation are particularly sensitive to ring deactivation and are generally not successful on substrates that are less reactive than monohalobenzenes. Consequently, this compound is not expected to undergo Friedel-Crafts reactions.

Table 1: Predicted Reactivity and Directing Effects in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Reactivity | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Extremely low to none | No significant reaction expected |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Extremely low to none | No significant reaction expected |

| Sulfonation | Fuming H₂SO₄ | Extremely low to none | No significant reaction expected |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | No reaction | No reaction expected |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | No reaction | No reaction expected |

Functional Group Interconversions and Derivatization

While the aromatic ring of this compound is largely inert to electrophilic attack, the nitro group offers a pathway for various functional group interconversions, leading to a range of derivatives.

Asymmetric Oxidation Leading to Sulfoxides in Related Compounds

While direct studies on the asymmetric oxidation of sulfur-containing derivatives of this compound are not prevalent, research on structurally similar compounds provides valuable insights. For instance, a study on the one-pot synthesis and asymmetric oxidation of sulfides containing the 2-nitro-4-(trifluoromethyl)phenyl moiety has been reported. lookchem.com

In this research, various 2-nitro-4-(trifluoromethyl)phenyl sulfides were prepared and subsequently subjected to asymmetric oxidation to yield the corresponding sulfoxides. The oxidation was carried out using a modified Sharpless method, which is a well-established protocol for the enantioselective oxidation of sulfides to sulfoxides. This method typically employs a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidizing agent such as tert-butyl hydroperoxide (TBHP).

The study found that enantiomerically enriched sulfoxides could be obtained with up to 78% enantiomeric excess (ee). lookchem.com The yield of the sulfoxides was observed to be dependent on the steric bulk of the aliphatic group attached to the sulfur atom and the inductive effect of the hydrocarbon moiety. lookchem.com An increase in the steric bulk of the aliphatic group led to a decrease in the yield of the sulfoxide (B87167). lookchem.com

Table 2: Asymmetric Oxidation of 2-Nitro-4-(trifluoromethyl)phenyl Sulfides

| Sulfide Substrate (R-S-Ar) | Oxidizing System | Yield of Sulfoxide (%) | Enantiomeric Excess (ee, %) |

| R = Methyl | Modified Sharpless | Not specified | Up to 78% |

| R = Ethyl | Modified Sharpless | Decreased with bulk | Not specified |

| R = Isopropyl | Modified Sharpless | Decreased with bulk | Not specified |

Data derived from research on 2-nitro-4-(trifluoromethyl)benzene containing sulfides. lookchem.com

This research demonstrates the feasibility of converting the nitro- and trifluoromethyl-substituted aromatic core into chiral sulfoxides, which are valuable building blocks in asymmetric synthesis.

Formation of Nitrogen-Containing Heterocycles

The nitro group of this compound is a key functional group that can be transformed to facilitate the synthesis of various nitrogen-containing heterocycles. A common and crucial first step in many of these synthetic routes is the reduction of the nitro group to an amino group (-NH₂). This transformation can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

The resulting 4-Amino-1,2-bis(trifluoromethyl)benzene would be a versatile intermediate. The presence of the amino group ortho to a trifluoromethyl group could be exploited in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of quinolines or other related heterocyclic structures.

A relevant synthetic example involves the preparation of N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine from 1-fluoro-2-nitrobenzene (B31998) and 3,5-bis(trifluoromethyl)benzylamine, followed by reduction of the nitro group. This diamine is a precursor for the synthesis of benzimidazoles. Although this example does not start from this compound, it illustrates a general strategy where a nitro-substituted benzene derivative is functionalized and then the nitro group is reduced to an amine to enable subsequent heterocycle formation.

The reductive cyclization of nitro compounds is another powerful strategy for the synthesis of nitrogen-containing heterocycles. This approach involves the in-situ reduction of the nitro group and subsequent intramolecular cyclization. For instance, ortho-nitrostyrenes can undergo palladium-catalyzed reductive cyclization using carbon monoxide surrogates to form indoles. While direct application to this compound would require prior introduction of a suitable side chain, this methodology highlights the potential of the nitro group to participate in complex cyclization cascades.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Transformations Involving 4-Nitro-1,2-bis(trifluoromethyl)benzene

The strong electron-withdrawing nature of both the nitro group and the two trifluoromethyl groups profoundly influences the reactivity of the benzene (B151609) ring, making it highly susceptible to certain types of reactions, particularly nucleophilic aromatic substitution (SNAr).

Kinetic Studies and Reaction Profiling

Kinetic studies are crucial for understanding the rate and mechanism of chemical reactions. For nitro-substituted aromatic compounds, reaction progress is often monitored using spectroscopic or chromatographic techniques. While specific kinetic data for this compound is not extensively detailed in the literature, the methodologies applied to structurally similar compounds provide a clear framework for such investigations.

For instance, in reactions involving related fluorinated nitroaromatic compounds, High-Performance Liquid Chromatography (HPLC) is a common method used to determine conversion and selectivity over time. researchgate.net Another powerful technique for studying reactions involving fluorinated compounds is ¹⁹F NMR spectroscopy. This method was effectively used to monitor the decomposition kinetics of a hypervalent iodine-based electrophilic trifluoromethylating reagent, demonstrating its utility in tracking the rate of reaction by observing the change in the fluorine signal. beilstein-journals.orgnih.gov Such approaches would be directly applicable to profiling reactions of this compound.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is key to confirming a proposed reaction mechanism. In SNAr reactions of electron-deficient arenes like this compound, the formation of a stabilized anionic σ-complex, known as a Meisenheimer complex, is a hallmark intermediate. The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the powerfully electron-withdrawing nitro and trifluoromethyl substituents.

In other mechanistic pathways, such as those involving single-electron transfer, radical anion intermediates can be formed. nih.gov The activation of strong carbon-fluorine (C–F) bonds in trifluoromethyl arenes can proceed through such radical anions, leading to subsequent fragmentation and functionalization. nih.gov The high electron affinity of this compound, conferred by its substituents, would facilitate the formation of such radical anion species under reductive conditions.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and predicting the reactivity of molecules. globalresearchonline.netnih.govmetu.edu.tr These computational methods allow for the detailed analysis of molecular orbitals, electron density distribution, and the energetic profiles of reaction pathways. For substituted benzenes, DFT calculations provide deep insights into how substituents modulate the properties of the aromatic ring. arxiv.orgscispace.comresearchgate.net

Molecular Orbital Analysis and Fukui Functions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. For an electron-deficient molecule like this compound, the LUMO is of particular importance as it indicates the most likely sites for nucleophilic attack. The LUMO is expected to have significant contributions from the carbon atoms of the benzene ring, particularly those bearing the electron-withdrawing groups. In nitrobenzene (B124822), for example, the LUMO displays an antibonding character along the N-O bonds and a bonding character along the C-N bond, indicating the group's ability to accept electron density. osti.gov

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule as the total number of electrons changes. mdpi.com They are used to predict the most reactive sites for electrophilic, nucleophilic, and radical attack. A peculiar phenomenon observed in nitroaromatic systems is the appearance of negative Fukui values, particularly on the ipso-carbon (the carbon atom directly attached to the nitro group). mdpi.com This is attributed to the significant electron-attracting nature of the nitro group, which can lead to electron density reorganization in a way that is not captured by simpler models. mdpi.com This suggests that the carbons attached to the nitro and trifluoromethyl groups in this compound are primary sites for nucleophilic interaction.

Interactive Data Table: Interpretation of Fukui Functions for Reactivity Prediction

| Fukui Function | Symbol | Type of Attack Predicted | Interpretation |

| f(r)⁺ | f⁺ | Nucleophilic Attack | Indicates the propensity of a site to accept an electron. A higher value suggests a more electrophilic site. |

| f(r)⁻ | f⁻ | Electrophilic Attack | Indicates the propensity of a site to donate an electron. A higher value suggests a more nucleophilic site. |

| f(r)⁰ | f⁰ | Radical Attack | Indicates the propensity of a site to react with a radical. |

Transition State Characterization and Reaction Energy Barriers

DFT calculations are highly effective for mapping the potential energy surface of a reaction, allowing for the characterization of transition states and the calculation of reaction energy barriers (activation energies). nih.gov By identifying the lowest energy pathway from reactants to products, the most plausible reaction mechanism can be determined. For instance, in a proposed SNAr reaction, DFT could be used to model the structure of the transition state leading to the Meisenheimer intermediate and calculate the energy required to reach it. This computational approach provides a quantitative understanding of reaction feasibility and kinetics that complements experimental studies.

Computational Insights into Stereoselectivity (e.g., asymmetric oxidation)

Computational chemistry offers powerful insights into the origins of stereoselectivity in chemical reactions. While specific studies on the asymmetric oxidation of this compound are not documented, the methodologies used for other systems illustrate the potential of this approach. For example, in silico design of asymmetric catalysts, such as frustrated Lewis pairs for CO₂ insertion into epoxides, has been used to control reaction stereochemistry. beilstein-journals.org By modeling the transition states for the formation of different stereoisomers, researchers can calculate the energy differences between the diastereomeric pathways. The pathway with the lower energy barrier corresponds to the major product, thus explaining the observed enantioselectivity or diastereoselectivity. This type of computational analysis could be applied to predict the stereochemical outcome of reactions involving this compound in the presence of a chiral catalyst or reagent.

Solvent Effects and Catalysis in Reaction Mechanisms

The reactivity and mechanistic pathways of this compound are significantly influenced by the surrounding solvent medium and the presence of catalysts. These factors can dictate reaction rates, selectivity, and even the nature of the products formed by stabilizing or destabilizing reactants, intermediates, and transition states.

Solvent Effects in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring of this compound, resulting from the strong electron-withdrawing effects of the nitro and two trifluoromethyl groups, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The solvent plays a critical role in the kinetics of these reactions, which typically proceed via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. libretexts.org

The choice of solvent can dramatically alter the reaction rate. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are particularly effective at accelerating SNAr reactions. nih.gov These solvents can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. More importantly, they effectively stabilize the charge-delocalized Meisenheimer complex, lowering the activation energy of the rate-determining first step (nucleophilic addition). libretexts.org

In contrast, protic solvents like methanol (B129727) or water can decrease the rate of SNAr reactions. They can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and increasing the energy required to reach the transition state. nih.gov

Studies on analogous compounds, such as 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, have quantitatively demonstrated these solvent effects. The analysis of reaction kinetics in methanol-dimethyl sulfoxide (MeOH-Me₂SO) mixtures shows that the second-order rate constant increases as the proportion of polar aprotic Me₂SO increases. This is attributed to the desolvation of the nucleophile and stabilization of the transition state by the polar aprotic component. nih.gov The effect of different aprotic solvents on the rate of SNAr reactions for a related substrate, 1-fluoro-2,4-dinitrobenzene, highlights the role of solvent properties beyond polarity, such as hydrogen-bond donor (HBD) ability, which can assist in the departure of the leaving group. rsc.org

| Solvent | Relative Rate Constant (k_rel) | Solvent Type | Primary Effect on SNAr Mechanism |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | High | Polar Aprotic | Stabilizes Meisenheimer complex; enhances nucleophilicity |

| Dimethylformamide (DMF) | High | Polar Aprotic | Stabilizes Meisenheimer complex |

| Acetonitrile (MeCN) | Medium-High | Polar Aprotic | Moderate stabilization of intermediate |

| Tetrahydrofuran (THF) | Medium | Nonpolar Aprotic | Less effective stabilization compared to polar solvents |

| Methanol (MeOH) | Low | Polar Protic | Solvates and deactivates nucleophile via H-bonding |

| Water (H₂O) | Low | Polar Protic | Strongly solvates and deactivates nucleophile |

Note: The relative rates in this table are illustrative, based on general principles of SNAr reactions on highly electron-deficient arenes, as specific kinetic data for this compound was not available in the cited sources.

Catalysis in Reaction Mechanisms

Catalysts are employed to facilitate transformations that are otherwise difficult, such as the reduction of the nitro group or the functionalization of the highly stable C-F bonds in the trifluoromethyl groups.

Advanced Spectroscopic Characterization in Research of 4 Nitro 1,2 Bis Trifluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 4-Nitro-1,2-bis(trifluoromethyl)benzene in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecule's atomic connectivity can be assembled. mdpi.com

The electronic environment of each nucleus dictates its chemical shift (δ), while interactions between neighboring nuclei give rise to signal splitting, described by coupling constants (J). The substitution pattern of the aromatic ring in this compound—with two adjacent trifluoromethyl groups and a nitro group—creates a distinct set of signals.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region for the three protons on the benzene (B151609) ring. The strong electron-withdrawing nature of both the nitro (NO₂) and trifluoromethyl (CF₃) groups shifts these proton signals downfield (to a higher ppm value) compared to unsubstituted benzene. stackexchange.com For example, the protons ortho to a nitro group in nitrobenzene (B124822) appear around 8.25 ppm. stackexchange.com Similarly, the protons on a benzene ring with trifluoromethyl groups are also significantly deshielded. The specific positions and splitting patterns (doublets or doublet of doublets) would depend on the coupling between the adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms directly attached to the electron-withdrawing substituents (NO₂ and CF₃ groups) will be significantly deshielded. The carbons bonded to the fluorine atoms of the CF₃ groups will appear as quartets due to coupling with the three fluorine atoms (¹J-CF). rsc.org The chemical shifts for the trifluoromethyl carbons themselves typically appear around 123 ppm (q, J ≈ 272 Hz). rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct singlets would be expected in the ¹⁹F NMR spectrum, one for each of the chemically non-equivalent CF₃ groups, assuming no significant through-space F-F coupling. The chemical shifts of CF₃ groups attached to an aromatic ring typically appear in the range of -60 to -65 ppm relative to CFCl₃. rsc.orgcolorado.edu For instance, the ¹⁹F signal for 1-nitro-4-(trifluoromethyl)benzene is observed at -63.18 ppm. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are estimated values based on data from similar compounds. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~8.0-8.4 | d | ³J-HH ≈ 8-9 |

| ¹H | H-5 | ~8.2-8.6 | dd | ³J-HH ≈ 8-9, ⁴J-HH ≈ 2-3 |

| ¹H | H-6 | ~7.8-8.2 | d | ⁴J-HH ≈ 2-3 |

| ¹³C | C-CF₃ | ~125-135 | q | ²J-CF ≈ 30-35 |

| ¹³C | C-NO₂ | ~148-152 | s | - |

| ¹³C | CF₃ | ~122-124 | q | ¹J-CF ≈ 270-275 |

| ¹⁹F | 1-CF₃ | ~ -60 to -62 | s | - |

| ¹⁹F | 2-CF₃ | ~ -60 to -62 | s | - |

To unambiguously assign each signal to a specific proton and carbon atom, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the quaternary (non-protonated) carbons, such as those attached to the nitro and trifluoromethyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₈H₃F₆NO₂. oakwoodchemical.com

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺). The exact mass of C₈H₃F₆NO₂ is 259.0070 g/mol . chemsrc.com

Fragmentation Pattern: Under electron ionization (EI), the molecule will fragment in a characteristic manner. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂, 46 amu) and nitric oxide (NO, 30 amu). nih.gov The presence of trifluoromethyl groups can lead to the loss of a CF₃ radical (69 amu). Analyzing these fragment ions helps to confirm the presence and arrangement of the substituents on the benzene ring. rsc.org

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated π-electron system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying specific functional groups based on their characteristic vibrational frequencies. researchgate.net For this compound, key absorptions are expected for the nitro group and the carbon-fluorine bonds. spectroscopyonline.com

NO₂ Group: The nitro group exhibits two strong and easily identifiable stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. spectroscopyonline.com

C-F Bonds: The C-F stretching vibrations of the trifluoromethyl groups give rise to very strong absorptions, typically in the 1100-1350 cm⁻¹ region. umich.edu

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| NO₂ | Symmetric Stretch | 1300 - 1370 | Strong |

| C-F (of CF₃) | Stretch | 1100 - 1350 | Very Strong |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. youtube.com Aromatic nitro compounds typically display strong absorption bands in the UV region due to π → π* transitions within the conjugated system of the benzene ring and the nitro group. actachemicamalaysia.comresearchgate.net The high degree of substitution with electron-withdrawing groups influences the energy of these transitions and thus the wavelength of maximum absorbance (λ-max). utoronto.ca

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. nih.gov The nitroaromatic framework of this compound makes it susceptible to one-electron reduction to form a radical anion.

This radical anion could be generated chemically or electrochemically and studied by EPR spectroscopy. The resulting spectrum would provide key information, including:

g-value: This factor is characteristic of the radical's electronic environment.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (like ¹⁴N of the nitro group and ¹H and ¹⁹F on the ring) would split the EPR signal. Analysis of this hyperfine coupling pattern reveals how the unpaired electron's spin density is distributed across the molecule, providing profound insight into its electronic structure. nih.gov The technique is particularly powerful for identifying transient radical intermediates in reaction mechanisms. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Material Science

4-Nitro-1,2-bis(trifluoromethyl)benzene as a Building Block in Complex Molecule Synthesis

The strategic placement of electron-withdrawing groups on the aromatic ring of this compound renders it an important intermediate for the synthesis of more complex and functionalized molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide range of chemical transformations, while the trifluoromethyl groups enhance the metabolic stability and lipophilicity of the final products.

In the pharmaceutical industry, nitroaromatic compounds are crucial intermediates for the synthesis of a wide array of therapeutic agents. For instance, the anti-cancer drug Flutamide, a nonsteroidal antiandrogen, is a nitro-trifluoromethylphenyl derivative. lookchem.comnih.gov The synthesis of Flutamide typically involves the nitration of a trifluoromethyl-substituted aniline (B41778) derivative. researchgate.netgoogle.com By analogy, this compound could serve as a precursor for a new generation of pharmaceutical compounds. The presence of a second trifluoromethyl group could potentially enhance the efficacy and pharmacokinetic profile of the resulting drug candidates. The established synthetic routes to Flutamide could be adapted to utilize this bis(trifluoromethyl) analogue, leading to novel structures with potential anti-cancer or other therapeutic activities. lookchem.com

Similarly, in the agrochemical sector, nitroaromatic compounds are foundational to the synthesis of numerous herbicides and pesticides. A prominent example is Trifluralin, a dinitroaniline herbicide widely used for pre-emergence control of various grasses and broadleaf weeds. google.comresearchgate.net The commercial synthesis of Trifluralin involves the reaction of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with di-n-propylamine. The structural similarity of this compound to the intermediates used in Trifluralin production suggests its potential as a building block for new, potentially more potent or selective herbicides. jst.go.jp The introduction of an additional trifluoromethyl group could lead to analogues with improved herbicidal activity or a different spectrum of weed control.

The following table provides an overview of analogous pharmaceutical and agrochemical compounds and the potential for creating new derivatives from this compound.

| Compound Class | Existing Example | Key Intermediate | Potential New Analogue from this compound |

| Pharmaceutical | Flutamide | 4-Nitro-3-(trifluoromethyl)aniline | Analogues with a second trifluoromethyl group for potentially enhanced anti-androgen activity. |

| Agrochemical | Trifluralin | 1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene | Bis(trifluoromethyl) dinitroaniline derivatives for potentially improved herbicidal efficacy. |

Development of Novel Reagents Derived from this compound

The reactivity of this compound also allows for its development into specialized reagents for various chemical applications, from analytical chemistry to catalysis.

In analytical chemistry, particularly in chromatography, derivatization is a key technique to enhance the detectability and separation of analytes. Reagents that react with specific functional groups to introduce a chromophore or a fluorophore are highly valuable. For instance, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene has been successfully employed as a derivatizing agent for the determination of free amino acids in beverages using high-performance liquid chromatography (HPLC). researchgate.net This reagent reacts with the primary amine groups of the amino acids, attaching the nitro-trifluoromethylphenyl moiety, which can be readily detected.

Given this precedent, this compound could be a precursor to a new class of derivatization agents. While it lacks a leaving group like fluorine for direct nucleophilic aromatic substitution, its nitro group can be reduced to an amine and then converted into a more reactive functional group, such as a diazonium salt or an isothiocyanate. Such derivatives would be highly reactive towards nucleophilic functional groups like amines, thiols, and phenols, making them excellent candidates for derivatization reagents in various analytical techniques, including HPLC and gas chromatography. The presence of two trifluoromethyl groups would likely enhance the volatility of the derivatives, which is beneficial for gas chromatography, and could also influence their chromatographic retention behavior. Research on related compounds like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene and 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has shown their effectiveness in derivatizing polyamines for chromatographic analysis, further supporting the potential of derivatives of this compound in this field. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds in organic synthesis. wikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.comnih.govnih.govyoutube.com The reactivity of the aryl halide in these reactions typically follows the order I > Br > Cl >> F. However, in highly electron-deficient aromatic systems, the activation of C-F bonds for cross-coupling can be achieved. acs.org The presence of a strong electron-withdrawing nitro group ortho to a potential leaving group significantly facilitates the oxidative addition of palladium(0) to the C-X bond, which is the rate-determining step in many cross-coupling reactions. researchgate.netua.es

While this compound does not possess a halogen leaving group, its iodo-substituted analogues would be highly effective substrates in C-C cross-coupling reactions. By analogy to studies on polyfluoronitrobenzene derivatives, an iodo-substituted version of this compound would be expected to readily participate in Suzuki-Miyaura and Sonogashira couplings. acs.orgresearchgate.net This would allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, leading to the synthesis of complex molecular architectures. The electron-deficient nature of the aromatic ring would likely enhance the reactivity of the iodo-substituted derivative, enabling efficient coupling under mild reaction conditions.

The following table summarizes the potential applications of this compound derivatives in C-C cross-coupling reactions.

| Reaction Type | Required Derivative | Potential Coupling Partners | Expected Product Class |

| Suzuki-Miyaura | Iodo-4-nitro-1,2-bis(trifluoromethyl)benzene | Arylboronic acids, Heteroarylboronic acids | Biaryls, Heterobiaryls |

| Sonogashira | Iodo-4-nitro-1,2-bis(trifluoromethyl)benzene | Terminal alkynes | Arylalkynes, Heteroarylalkynes |

Role of Fluorinated Benzenes in Fluorous Synthesis and Reaction Media

Fluorous synthesis utilizes highly fluorinated compounds to facilitate the separation of products and catalysts from reaction mixtures. researchgate.netresearchgate.netresearchgate.net This "green chemistry" approach often involves a fluorous biphasic system, where one phase is a conventional organic solvent and the other is a perfluorinated solvent. Compounds with a high fluorine content, like this compound, can play a significant role in this area. tcichemicals.commdpi.com

Due to its two trifluoromethyl groups, this compound exhibits significant fluorophilicity. It can be used as a component of a fluorous phase in biphasic catalysis, helping to dissolve fluorous-tagged catalysts and reagents. Furthermore, it can be chemically modified to create "fluorous tags." These tags can be attached to a catalyst or a substrate, rendering them highly soluble in the fluorous phase. After the reaction is complete, the fluorous phase containing the tagged species can be easily separated from the organic phase containing the product. This allows for the efficient recovery and reuse of expensive catalysts. The high fluorine content of this compound makes it an attractive building block for the design of such fluorous tags.

Design of Energetic Materials Based on Related Structures

Energetic materials are compounds that store a large amount of chemical energy that can be released rapidly. The performance of these materials is often related to their molecular structure, particularly the presence of both oxidizing and fuel components within the same molecule. Nitro groups are common oxidizers in energetic materials, while the carbon-hydrogen backbone of an aromatic ring acts as the fuel.

The structure of this compound, with its nitro group and two trifluoromethyl groups, suggests its potential as a precursor or a component in the design of new energetic materials. Trifluoromethyl groups can increase the density and thermal stability of energetic compounds, which are desirable properties. mdpi.comias.ac.in Computational studies using density functional theory (DFT) are often employed to predict the energetic properties of new molecules, such as their heat of formation, detonation velocity, and detonation pressure. researchgate.netnih.gov By applying these computational methods to derivatives of this compound, it is possible to design new energetic materials with tailored properties. For example, the introduction of additional nitro or other energetic functionalities onto the this compound scaffold could lead to the development of novel high-energy-density materials. The thermal stability of related nitrated benzotrifluoride (B45747) derivatives has been a subject of study, indicating the importance of understanding the decomposition behavior of such compounds for their safe handling and application. polimi.it

Derivatives and Analogs of 4 Nitro 1,2 Bis Trifluoromethyl Benzene: Synthesis and Research Trends

Synthesis of Substituted 4-Nitro-1,2-bis(trifluoromethyl)benzene Derivatives

The chemical reactivity of this compound allows for the synthesis of various derivatives, primarily through modifications of the nitro group or reactions involving the aromatic ring. A key transformation is the reduction of the nitro group to an amine, which serves as a versatile precursor for a wide range of further chemical modifications.

Reduction to 4-Amino-1,2-bis(trifluoromethyl)benzene: The conversion of the nitro group to an amino group is a fundamental step in the derivatization of this compound. This transformation is commonly achieved through catalytic hydrogenation. For instance, a similar compound, 3,5-Bis(trifluoromethyl)nitrobenzene, is effectively reduced to 3,5-Bis(trifluoromethyl)aniline using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. chemicalbook.com This method is a standard and efficient procedure for the reduction of aromatic nitro groups and is applicable to this compound.

Table 7.1.1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Reactant | Catalyst | Solvent | Temperature | Pressure | Product | Yield |

|---|---|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)nitrobenzene | Palladium-on-carbon (Pd/C) | Ethyl acetate | 60°C | 2 MPa | 3,5-Bis(trifluoromethyl)aniline | 87% |

Synthesis of Heterocyclic Derivatives: The resulting 4-Amino-1,2-bis(trifluoromethyl)benzene is a valuable intermediate for synthesizing more complex molecules. For example, 3,4-Bis(trifluoromethyl)nitrobenzene (an alternative name for the subject compound) is used as a reactant in the preparation of 4,5-bis(trifluoromethyl)benzimidazole. mdpi.com This synthesis involves the reduction of the nitro group followed by cyclization with a suitable reagent, demonstrating its utility in creating heterocyclic structures which are prevalent in pharmaceuticals and materials science.

Exploration of Isomeric Bis(trifluoromethyl)nitrobenzenes

The relative positions of the two trifluoromethyl groups and the nitro group on the benzene (B151609) ring give rise to several isomers, each with distinct physical and chemical properties. The synthesis of these isomers typically involves the direct nitration of the corresponding bis(trifluoromethyl)benzene precursor. The directing effects of the two CF₃ groups, which are strongly deactivating and meta-directing, heavily influence the outcome of the nitration reaction. chemistrysteps.comlibretexts.org

Synthesis via Nitration: The standard method for introducing a nitro group onto a benzene ring is through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.com The specific isomer obtained depends on the starting bis(trifluoromethyl)benzene.

3,5-Bis(trifluoromethyl)nitrobenzene: This isomer is synthesized by nitrating 1,3-bis(trifluoromethyl)benzene (B1330116). The two CF₃ groups at positions 1 and 3 direct the incoming nitro group to the 5-position (meta to both), resulting in a single major product. A patented process describes this reaction using 97% sulfuric acid and 94% fuming nitric acid at 85°C, achieving a high yield. google.com

2,5-Bis(trifluoromethyl)nitrobenzene: This isomer is produced by the nitration of 1,4-bis(trifluoromethyl)benzene. Patents describe this process using a mixture of sulfuric acid and nitric acid, yielding the desired product which is a useful intermediate for pharmaceuticals and agricultural chemicals. google.comgoogle.com

This compound (Subject Compound): This isomer is logically synthesized by the nitration of 1,2-bis(trifluoromethyl)benzene (B1265662). The CF₃ groups at positions 1 and 2 would direct the nitration primarily to the 4-position.

Other Isomers (2,4- and 2,6-): The nitration of 1,3-bis(trifluoromethyl)benzene could potentially yield minor amounts of 2,4- and 2,6-bis(trifluoromethyl)nitrobenzene isomers in addition to the major 3,5-isomer, due to the complex directing influences under harsh nitrating conditions. googleapis.com

Table 7.2.1: Isomers of Bis(trifluoromethyl)nitrobenzene and Their Synthesis Precursors

| Isomer Name | Starting Material | Typical Synthesis Method |

|---|---|---|

| This compound | 1,2-Bis(trifluoromethyl)benzene | Nitration (HNO₃/H₂SO₄) |

| 2,5-Bis(trifluoromethyl)nitrobenzene | 1,4-Bis(trifluoromethyl)benzene | Nitration (HNO₃/H₂SO₄) |

| 3,5-Bis(trifluoromethyl)nitrobenzene | 1,3-Bis(trifluoromethyl)benzene | Nitration (HNO₃/H₂SO₄) |

| 2,4-Bis(trifluoromethyl)nitrobenzene | 1,3-Bis(trifluoromethyl)benzene | Nitration (HNO₃/H₂SO₄) (likely as part of an isomeric mixture) |

| 2,6-Bis(trifluoromethyl)nitrobenzene | 1,3-Bis(trifluoromethyl)benzene | Nitration (HNO₃/H₂SO₄) (likely as part of an isomeric mixture) |

Research on Compounds with Related Trifluoromethyl and Nitro Substitution Patterns

The combination of trifluoromethyl and nitro groups on an aromatic ring is a recurring motif in the synthesis of specialized chemical reagents and building blocks. Research in this area often focuses on creating molecules with enhanced reactivity or specific functionalities.

One notable example is the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent. rsc.org This compound was synthesized from 2-iodobenzoic acid via a direct nitration step. The introduction of the nitro group para to the iodine atom was found to significantly enhance the reactivity of the reagent in trifluoromethylation reactions compared to its non-nitrated analog. rsc.org

Another area of research involves the synthesis of aryl trifluoromethyl ethers. While not containing a nitro group, these syntheses often start from substituted phenols which can be nitrated. The conversion of a methoxy (B1213986) group to a trifluoromethoxy group often involves harsh chlorination and fluorination steps, highlighting the synthetic challenges and research interest in fluorinated aromatics.

Structure-Reactivity Relationships in Related Polyfluorinated Nitroaromatics

The reactivity of polyfluorinated nitroaromatics is governed by the powerful electron-withdrawing nature of both the fluoro- (specifically CF₃) and nitro-substituents. These groups decrease the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SₙAr) and resistant to electrophilic aromatic substitution.

Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into how these substituents influence molecular properties and toxicity. For nitroaromatic compounds, toxicity has been shown to correlate with several factors, including the number of nitro groups and quantum-chemical parameters like the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)). A lower E(LUMO) value indicates greater electrophilicity and higher reactivity, which often translates to higher toxicity.

The presence of multiple CF₃ groups further enhances the electrophilic character of the aromatic ring. This increased reactivity is exploited in synthetic chemistry, for example, by making halogen or nitro substituents more susceptible to displacement by nucleophiles. The stability of the C-F bond, however, means that the CF₃ group itself is generally unreactive under common synthetic conditions.

Biological Activity Studies on Related Derivatives with Fluoro- and Nitro-Substituents (e.g., antibacterial, antifungal, anticancer)

The incorporation of fluorine and nitro groups into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. The trifluoromethyl group, in particular, can increase a molecule's lipophilicity, improving its transport and absorption in biological systems, and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Numerous studies have explored the antimicrobial and anticancer properties of molecules containing these functional groups.

Antibacterial and Antifungal Activity: Chalcone derivatives bearing trifluoromethyl and trifluoromethoxy substituents have been synthesized and evaluated for their antibacterial and antifungal activities. Research has shown that compounds with a trifluoromethoxy group were often more effective than those with a trifluoromethyl group against various pathogenic bacterial and fungal strains.

Anticancer Activity: The 3,5-bis(trifluoromethyl)phenyl moiety is present in several approved drugs and is recognized as a potent pharmacophore. Pyrazole derivatives containing this group have been synthesized and shown to be potent growth inhibitors of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

General Pharmacological Potential: The fluorobenzene (B45895) scaffold is a key component in a wide range of pharmacologically active compounds, including antibacterial, antifungal, anti-inflammatory, and psychoactive agents. The strong electron-withdrawing nature of fluorine influences the stability and reactivity of neighboring functional groups, which can in turn affect interactions with biological targets like enzymes and receptors.

Table 7.5.1: Examples of Biological Activities of Related Fluoro- and Nitro-Substituted Aromatics

| Compound Class | Substituents | Observed Biological Activity |

|---|---|---|

| Chalcones | Trifluoromethyl, Trifluoromethoxy | Antibacterial, Antifungal |

| Pyrazole Derivatives | 3,5-Bis(trifluoromethyl)phenyl | Antibacterial (including MRSA) |

| General Fluorobenzene Derivatives | Fluoro, Nitro | Antibacterial, Antifungal, Anticancer, Anti-inflammatory |

Future Directions and Emerging Research Avenues

Catalyst Development for Selective Transformations

Future research will likely focus on developing catalysts for two primary transformations of 4-Nitro-1,2-bis(trifluoromethyl)benzene: the reduction of the nitro group and the selective functionalization of the C-F bonds.

The catalytic reduction of the nitro group to an amine is a crucial transformation, yielding 4-Amino-1,2-bis(trifluoromethyl)benzene, a valuable intermediate for pharmaceuticals and materials science. Research into catalysts for nitroarene reduction is extensive, with various systems showing high efficacy. The application of these catalysts to this compound is a promising area of investigation.

| Catalyst Type | Example | Potential Transformation of this compound |

| Noble Metal Nanoparticles | Palladium (Pd), Platinum (Pt) | Highly efficient and rapid reduction of the nitro group to an amine. semanticscholar.org |

| Non-Noble Metal Catalysts | Copper (Cu)-based MOF derivatives | Cost-effective and robust alternative for nitro group reduction. semanticscholar.org |

| Enzymatic Catalysts | Nitroreductase | "Green chemistry" approach for selective reduction under mild conditions. researchgate.net |

Furthermore, the selective activation and functionalization of the strong C-F bonds in the trifluoromethyl groups represent a significant challenge and a key research frontier. While trifluoromethyl groups are typically unreactive, recent advances in photoredox and metal catalysis have enabled their manipulation. scispace.com Systems utilizing palladium, copper, or magnesium have shown success in the hydrodefluorination (HDF) of bis(trifluoromethyl)benzene derivatives. scispace.comnih.gov Developing catalysts that can selectively cleave a single C-F bond to create difluorobenzylic radicals would unlock novel synthetic pathways for creating a diverse array of difluoroalkylaromatics from this substrate. nih.gov

Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of nitroaromatic compounds, including the nitration of 1,2-bis(trifluoromethyl)benzene (B1265662) to form the target compound, often involves highly exothermic and hazardous reactions with strong acids. vapourtec.com Flow chemistry, or continuous processing, offers a safer, more efficient, and scalable alternative to traditional batch methods. ewadirect.com

The primary advantages of using flow chemistry for the synthesis of this compound are rooted in the high surface-area-to-volume ratio of microreactors. This characteristic allows for:

Enhanced Safety: Superior heat transfer minimizes the risk of thermal runaways and hot spot formation. vapourtec.com The small reactor volume also limits the amount of hazardous material present at any given time.

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to favor the desired product and minimize side reactions. vapourtec.com

Faster Reactions: Studies on the flow nitration of related compounds like trifluoromethylbenzene have demonstrated a dramatic reduction in reaction time from hours in a batch reactor to mere seconds or minutes. researchgate.netscribd.com

Scalability: Processes developed on a lab-scale microreactor can be more readily scaled up for industrial production. researchgate.net

Research on the continuous flow nitration of trifluoromethylbenzene and trifluoromethoxybenzene has shown high conversion rates and excellent product selectivity, providing a strong precedent for developing an efficient synthesis of this compound. scribd.comresearchgate.net

Advanced Materials Incorporating this compound Motifs

The structural motifs present in this compound make it an attractive candidate for incorporation into advanced materials. The precursor, 1,2-bis(trifluoromethyl)benzene, is already utilized in the development of specialty polymers and coatings that require high thermal stability and chemical resistance. chemimpex.com

The addition of the nitro group provides a versatile chemical handle. Following its reduction to an amine, the resulting 4-amino-1,2-bis(trifluoromethyl)benzene can serve as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are expected to exhibit enhanced properties due to the presence of the trifluoromethyl groups, including:

Increased thermal stability

Improved chemical resistance

Lower dielectric constant

Enhanced solubility in organic solvents

Furthermore, the high density and nitrogen content of nitroaromatic compounds are characteristic features of energetic materials. mdpi.com While the properties of this compound itself as an energetic material are not documented, it could serve as a precursor for more complex, high-energy-density molecules through further chemical modification. metu.edu.trnih.gov

Deeper Mechanistic Understanding Through Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques are poised to play a central role in these investigations.

UV-Vis Spectroscopy: This technique can be used to monitor reactions in real-time, particularly the reduction of the 4-nitrophenolate (B89219) ion, which shows a distinct absorbance peak that diminishes as the reaction proceeds. nd.edu

Mass Spectrometry (MS): Used alongside techniques like Gas Chromatography (GC-MS), it is vital for identifying reaction products and intermediates. rsc.org

Cyclic Voltammetry (CV): This electrochemical technique can provide insights into the reduction potential of the molecule, helping to understand its behavior in electron transfer reactions and guiding the development of electrochemical transformations. beilstein-journals.org

By applying these techniques, researchers can gain detailed kinetic and mechanistic data, leading to a more rational and predictive approach to the chemistry of this compound.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. globalresearchonline.net Applying DFT methods to this compound and its potential derivatives can accelerate research and development.

Key areas where computational design can contribute include:

Predicting Reactivity: DFT calculations can determine the electron distribution within the molecule, identifying sites most susceptible to nucleophilic or electrophilic attack. This can help in designing selective reactions.

Designing Novel Materials: The electronic and thermodynamic properties of potential energetic materials derived from this compound can be calculated to predict their stability and performance. metu.edu.trnih.gov

Understanding Spectroscopic Data: Theoretical calculations of NMR shifts and vibrational frequencies (IR and Raman) can aid in the interpretation of experimental spectra, confirming the structures of newly synthesized compounds. nih.gov

Elucidating Reaction Mechanisms: The energy profiles of potential reaction pathways can be modeled to determine the most likely mechanism, identify transition states, and understand the role of catalysts at a molecular level.

By computationally screening potential derivatives before undertaking laboratory synthesis, researchers can prioritize targets with the most promising properties, whether for use as pharmaceuticals, advanced polymers, or energetic materials, making the research process more efficient and targeted.

Q & A

Basic Question: What are the recommended synthetic routes for 4-Nitro-1,2-bis(trifluoromethyl)benzene, and how can reaction conditions be optimized for reproducibility?

Answer:

The synthesis typically involves sequential nitration and fluorination of substituted benzene derivatives. For example, starting from 1,2-bis(trifluoromethyl)benzene, nitration can be performed using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to direct nitration to the para position. Reaction optimization should focus on:

- Temperature control : Excess heat may lead to di-nitration or decomposition .

- Purification : Column chromatography with hexane/ethyl acetate (9:1) is recommended to achieve >98% purity, as noted in commercial synthesis protocols .

- Yield monitoring : Use TLC or HPLC to track intermediate steps and minimize side products.

Basic Question: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

Key characterization techniques include:

Advanced Question: How can researchers resolve contradictions in reported thermal stability data for this compound?

Answer:

Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 150–200°C) may arise from impurities or experimental setups. To address this:

- Differential Scanning Calorimetry (DSC) : Perform under inert gas (N₂/Ar) to measure exact decomposition onset .

- TGA-MS Coupling : Correlate mass loss with evolved gases (e.g., NO₂ or CF₃ radicals) to identify degradation pathways .

- Sample Purity : Verify purity via GC-MS before testing, as even 2% impurities can lower observed stability .

Advanced Question: What mechanistic insights exist for the palladium-catalyzed reactions involving this compound?

Answer:

This compound participates in cyclotrimerization with alkynes under Pd catalysis to form polycyclic aromatic systems. Key mechanistic considerations:

- Catalyst Selection : Pd(PPh₃)₄ is effective, but electron-withdrawing nitro groups may necessitate higher catalyst loading (5–10 mol%) .

- Kinetic Studies : Monitor intermediates via in situ ¹⁹F NMR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

- Steric Effects : The trifluoromethyl groups hinder planar transition states, favoring endo over exo pathways .

Advanced Question: How can researchers design experiments to study the environmental persistence of this compound degradation byproducts?

Answer:

Degradation studies should focus on hydrolysis and photolysis pathways:

- Hydrolysis : Reflux in aqueous NaOH (pH 12) at 80°C for 24h, followed by LC-MS to detect nitro group reduction products (e.g., amine derivatives) .

- Photolysis : Expose to UV light (254 nm) in acetonitrile/water and track CF₃ loss via ¹⁹F NMR .

- Ecotoxicology : Use Daphnia magna assays to assess toxicity of intermediates, noting that nitroarenes often exhibit higher acute toxicity than parent compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.